molecular formula C14H12INO2 B11549040 2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-4-methylphenol

2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-4-methylphenol

Cat. No.: B11549040
M. Wt: 353.15 g/mol
InChI Key: OMQLTAAKPCSKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL]-4-IODOPHENOL is an organic compound with a complex structure that includes both hydroxyl and imino groups, as well as an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL]-4-IODOPHENOL typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 4-iodophenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL]-4-IODOPHENOL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions include ketones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(E)-[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL]-4-IODOPHENOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL]-4-IODOPHENOL involves its interaction with specific molecular targets and pathways. The hydroxyl and imino groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methylbenzaldehyde
  • 4-Iodophenol
  • 2-Hydroxy-5-methylacetophenone

Uniqueness

2-[(E)-[(2-HYDROXY-5-METHYLPHENYL)IMINO]METHYL]-4-IODOPHENOL is unique due to its combination of functional groups and the presence of an iodine atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

2-[(2-hydroxy-5-iodophenyl)methylideneamino]-4-methylphenol

InChI

InChI=1S/C14H12INO2/c1-9-2-4-14(18)12(6-9)16-8-10-7-11(15)3-5-13(10)17/h2-8,17-18H,1H3

InChI Key

OMQLTAAKPCSKNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.